4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound with a complex structure that includes a bromine atom, a hydroxyphenyl group, and a sulfonamide group
Preparation Methods
The synthesis of 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, including the introduction of the bromine atom and the sulfonamide group. One common method involves the bromination of a precursor compound followed by sulfonation and subsequent coupling with a hydroxyphenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Scientific Research Applications
4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and hydroxyphenyl group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
4-bromo-N-(3-hydroxyphenyl)benzamide: This compound shares the bromine and hydroxyphenyl groups but lacks the sulfonamide group, resulting in different chemical properties and applications.
4-bromo-N-(3-hydroxyphenyl)-3-(4-morpholinylsulfonyl)benzamide:
Properties
IUPAC Name |
4-bromo-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-9-7-14(10(2)6-13(9)15)20(18,19)16-11-4-3-5-12(17)8-11/h3-8,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTWDJAUFRJENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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